1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
Propriétés
IUPAC Name |
3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O2S/c1-2-27-16-14(23-24-27)15(21-11-22-16)25-6-8-26(9-7-25)30(28,29)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCQVGWYYYNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield various reduced derivatives of the triazolopyrimidine core.
Applications De Recherche Scientifique
Chemical Properties and Structure
This compound is characterized by a unique structure that combines a triazolo-pyrimidine moiety with a piperazine ring and a trifluoromethyl-benzenesulfonyl group. The molecular formula is , and it has a molecular weight of approximately .
Antithrombotic Activity
One of the primary applications of triazolo[4,5-d]pyrimidine derivatives, including this compound, is in the development of antithrombotic agents . These compounds inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves interference with glycoprotein IIb/IIIa pathways that facilitate platelet cross-linking .
Anticancer Properties
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit potential anticancer activity . Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation . The sulfonyl group may enhance the bioavailability and efficacy of these derivatives against various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . The trifluoromethyl group is believed to play a significant role in enhancing the compound's lipophilicity and membrane permeability.
Case Studies
- Thrombotic Disorders : In a clinical study involving patients with thrombotic disorders, derivatives of triazolo[4,5-d]pyrimidines were shown to significantly reduce platelet aggregation compared to control groups. This finding supports their potential use in therapeutic formulations aimed at managing cardiovascular diseases .
- Cancer Cell Lines : In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound could effectively induce cell cycle arrest and apoptosis. These effects were attributed to the activation of specific apoptotic pathways .
- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Mécanisme D'action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar triazolo[4,5-d]pyrimidine derivatives:
Notes:
- Substituent Effects: 3-Ethyl vs. Sulfonyl vs. Carbonyl/Thio Groups: Sulfonyl groups increase polarity and hydrogen-bonding capacity, improving solubility and target affinity . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .
- Pharmacological Diversity: Compounds with urea linkages (e.g., ) exhibit allosteric modulation of adenosine receptors, while thio-aniline derivatives () show fungicidal activity .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves nucleophilic substitution at the 7-position of the core, followed by piperazine functionalization (e.g., sulfonylation) . reports a 66.7% yield for a tert-butyl-protected piperazine analog, suggesting scalability for the target compound .
- Bioactivity Trends :
- Antimicrobial Activity : Thioether-linked derivatives (e.g., 5-propylthio in ) exhibit moderate antifungal properties, but the target compound’s sulfonyl group may reduce such activity due to increased polarity .
- Receptor Modulation : The trifluoromethylbenzenesulfonyl group aligns with allosteric modulators of G protein-coupled receptors (GPCRs), as seen in .
Activité Biologique
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two key components:
- Triazolo[4,5-d]pyrimidine : A heterocyclic structure known for various biological activities.
- Piperazine moiety : Often associated with central nervous system activity and other pharmacological effects.
Chemical Formula
- Molecular Formula : C17H19F3N6O2S
- Molecular Weight : 408.43 g/mol
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been explored for their antithrombotic properties. The mechanism involves inhibition of platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction . The target compound's structural features may enhance its efficacy in this regard.
The biological activity of the compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for viral replication and platelet aggregation.
- Interaction with Receptors : The piperazine component may facilitate interactions with various receptors in the central nervous system, potentially contributing to neuropharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives:
- Antiviral Activity Study :
- Antithrombotic Efficacy :
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine?
Answer: The compound’s synthesis likely involves modular approaches:
- Triazole-Pyrimidine Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, as demonstrated in analogous triazolo-pyrimidine syntheses (e.g., azide derivatives reacting with propargyl-piperazine intermediates under CuSO₄/sodium ascorbate catalysis) .
- Sulfonylation Step : React the piperazine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., DCM with Et₃N) to install the sulfonyl group.
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:8) and purify via silica gel chromatography.
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring/Purification |
|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2), RT | TLC (1:2 hexane:EtOAc), column chromatography |
| Sulfonylation | 3-(Trifluoromethyl)benzenesulfonyl chloride, Et₃N, DCM | Extraction (EtOAc ×3), brine wash, Na₂SO₄ drying |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH₃), trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), and sulfonyl protons (aromatic region in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient) .
Q. Table 2: Analytical Parameters
| Technique | Key Signals/Parameters |
|---|---|
| ¹H NMR | Ethyl (δ 1.2–1.5 ppm), piperazine (δ 3.0–3.5 ppm) |
| ¹⁹F NMR | CF₃ (δ ~120–125 ppm) |
| HRMS | Exact mass: C₁₉H₂₀F₃N₇O₂S (calculated: 499.1382) |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
Answer:
- Mechanistic Deconvolution : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to distinguish direct target engagement from off-target effects .
- Metabolite Profiling : Use LC-MS to identify potential in situ degradation products or active metabolites that may explain assay discrepancies .
- Dose-Response Analysis : Compare IC₅₀ values across assays; significant deviations (>10-fold) suggest assay-specific artifacts (e.g., solubility issues in cellular models) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with homology-modeled targets (e.g., kinases with conserved ATP-binding pockets). Prioritize residues near the triazole and sulfonyl groups for mutagenesis validation .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities for structurally related targets .
Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s trifluoromethyl and sulfonyl groups?
Answer:
- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, but the sulfonyl moiety could enhance clearance via renal excretion. Test in liver microsomes (human/rodent) and quantify urinary excretion in preclinical models .
- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to assess PPB (>90% expected due to lipophilic groups), which may limit free drug availability .
- Formulation Strategies : Consider nanoemulsions or cyclodextrin complexes to improve solubility if logP >4 .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., cancer models)?
Answer:
- CRISPR-Cas9 Knockout : Generate target-knockout cell lines to confirm on-target effects (e.g., apoptosis rescue in KO vs. WT cells) .
- Phosphoproteomics : Apply SILAC-based mass spectrometry to identify downstream signaling nodes (e.g., MAPK/STAT pathways) .
- In Vivo Efficacy : Use PDX models with biomarker analysis (e.g., IHC for target phosphorylation) to correlate exposure and response .
Q. What methodologies address stability issues during long-term storage or under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC and identify products by LC-MS .
- Lyophilization : If aqueous instability is observed, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C under argon .
Q. How can bibliometric analysis guide research prioritization for understudied applications of this compound?
Answer:
- Keyword Mining : Use tools like VOSviewer to map co-occurrence of terms (e.g., “triazolo[4,5-d]pyrimidine” + “neuroinflammation”) in PubMed/Scopus .
- Citation Network Analysis : Identify seminal papers citing structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to uncover emerging therapeutic niches .
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